3,4,4-trimethylpent-2-enoic acid
Description
Properties
CAS No. |
99799-04-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,4,4-trimethylpent-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H,9,10) |
InChI Key |
NFLSFCFOAOZXFO-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(C)(C)C |
Canonical SMILES |
CC(=CC(=O)O)C(C)(C)C |
Origin of Product |
United States |
Reaction Chemistry and Mechanisms Involving E 3,4,4 Trimethylpent 2 Enoic Acid
Reactions of the α,β-Unsaturated Carboxylic Acid Moiety
The α,β-unsaturated carboxylic acid structure of (E)-3,4,4-trimethylpent-2-enoic acid allows for a variety of chemical transformations at both the alkene and the carboxylic acid functional groups.
The carbon-carbon double bond in (E)-3,4,4-trimethylpent-2-enoic acid is susceptible to both electrophilic and nucleophilic attack. The electron-withdrawing nature of the adjacent carboxyl group deactivates the double bond towards electrophiles compared to a simple alkene, yet electrophilic addition can still occur. libretexts.org
Electrophilic Addition: In the presence of strong electrophiles, such as hydrogen halides (HX), the reaction is initiated by the attack of the π electrons of the alkene on the electrophile. youtube.com This typically results in the formation of a carbocation intermediate. libretexts.org The regioselectivity of the addition is governed by the stability of this carbocation. For (E)-3,4,4-trimethylpent-2-enoic acid, the addition of a proton would preferentially occur at the α-carbon to form a more stable tertiary carbocation at the β-carbon, which is also stabilized by the adjacent bulky tert-butyl group. The subsequent attack by the nucleophile (halide ion) completes the addition. libretexts.org
Nucleophilic Addition (Michael Addition): The electron-withdrawing effect of the carboxyl group makes the β-carbon of the alkene electrophilic and thus susceptible to attack by nucleophiles. This conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. youtube.com A variety of nucleophiles, such as organocuprates, enamines, and stabilized carbanions, can add to the β-position. The reaction proceeds via a resonance-stabilized enolate intermediate.
Interactive Data Table: Reactivity of the Alkene in (E)-3,4,4-Trimethylpent-2-enoic Acid
| Reaction Type | Reagent Example | Key Intermediate | Product Type |
| Electrophilic Addition | HBr | Tertiary Carbocation | 3-Bromo-3,4,4-trimethylpentanoic acid |
| Nucleophilic Addition | (CH₃)₂CuLi | Enolate | 3,3,4,4,5-Pentamethylhexanoic acid derivative |
The carboxylic acid group of (E)-3,4,4-trimethylpent-2-enoic acid undergoes reactions typical of this functional group, largely independent of the α,β-unsaturation. libretexts.org
Salt Formation: As a carboxylic acid, it readily reacts with bases, such as sodium hydroxide (B78521) or sodium bicarbonate, to form the corresponding carboxylate salt. libretexts.org
Esterification: In the presence of an alcohol and an acid catalyst, (E)-3,4,4-trimethylpent-2-enoic acid can be converted to its corresponding ester. This Fischer esterification is an equilibrium process. libretexts.org
Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can transform the carboxylic acid into the more reactive acid chloride. libretexts.org This transformation is crucial for subsequent reactions such as amide formation.
Reduction: The carboxylic acid can be reduced to the corresponding allylic alcohol, (E)-3,4,4-trimethylpent-2-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Interactive Data Table: Reactions of the Carboxylic Acid Functional Group
| Reaction | Reagent(s) | Product |
| Salt Formation | NaOH | Sodium (E)-3,4,4-trimethylpent-2-enoate |
| Fischer Esterification | CH₃OH, H₂SO₄ | Methyl (E)-3,4,4-trimethylpent-2-enoate |
| Acid Chloride Formation | SOCl₂ | (E)-3,4,4-Trimethylpent-2-enoyl chloride |
| Reduction | LiAlH₄, then H₂O | (E)-3,4,4-Trimethylpent-2-en-1-ol |
Mechanistic Aspects of Synthetic Transformations
The synthesis of α,β-unsaturated carboxylic acids like (E)-3,4,4-trimethylpent-2-enoic acid can be achieved through various methods, with catalytic processes offering high efficiency and selectivity.
Hydrocarboxylation, the addition of a hydrogen atom and a carboxyl group across a double or triple bond, is a direct method for synthesizing carboxylic acids. nih.gov The hydrocarboxylation of alkynes or alkenes using carbon dioxide (CO₂) as a C1 source is an atom-economical approach. organic-chemistry.orgacs.org
A general catalytic cycle for the hydrocarboxylation of an alkene, which could be a precursor to the target molecule, using a transition metal catalyst (e.g., nickel or rhodium) typically involves the following steps:
Oxidative Addition/Coordination: The alkene and a hydride source coordinate to the low-valent metal center.
Migratory Insertion: The alkene inserts into the metal-hydride bond, forming a metal-alkyl intermediate.
Carboxylation: The metal-alkyl intermediate reacts with CO₂, inserting the CO₂ molecule to form a metal-carboxylate species.
Reductive Elimination/Protonolysis: The carboxylic acid product is released, and the active catalyst is regenerated.
Photochemical and electrochemical methods have also been developed for the hydrocarboxylation of α,β-unsaturated esters, which could be conceptually applied to the synthesis of related carboxylic acids. nih.govacs.org
Palladium-catalyzed reactions are powerful tools in organic synthesis. enscm.fr In the context of synthesizing or modifying molecules like (E)-3,4,4-trimethylpent-2-enoic acid, the choice of ligand coordinated to the palladium center is crucial for controlling the reaction's outcome. nih.govacs.org
Ligands can influence:
Reactivity: Electron-rich and sterically demanding phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination steps in cross-coupling reactions. nih.govacs.org
Regioselectivity: In reactions with multiple possible sites of attack, the steric and electronic properties of the ligand can direct the catalyst to a specific position.
Stereoselectivity: Chiral ligands can induce enantioselectivity in catalytic reactions, leading to the preferential formation of one enantiomer. acs.org
Catalyst Stability: Ligands can stabilize the palladium catalyst, preventing decomposition and increasing catalyst turnover numbers. nih.gov
For instance, in a potential Heck-type reaction to form the carbon skeleton of (E)-3,4,4-trimethylpent-2-enoic acid, the ligand would play a critical role in the efficiency and selectivity of the C-C bond formation. scite.ai
On an industrial scale, the formation of byproducts can significantly impact the yield, purity, and cost-effectiveness of a chemical process. researchgate.net For the synthesis of (E)-3,4,4-trimethylpent-2-enoic acid, potential byproducts could arise from several sources:
Isomerization: The double bond could migrate to form other isomers, such as 3,4,4-trimethylpent-3-enoic acid.
Side Reactions: Incomplete or competing reactions, such as polymerization or decomposition of starting materials or products, can lead to impurities.
Catalyst-Related Byproducts: The catalyst itself or the ligands can sometimes participate in side reactions.
Effective management of byproducts involves:
Process Optimization: Adjusting reaction parameters such as temperature, pressure, solvent, and catalyst concentration to minimize byproduct formation.
Byproduct Identification: Utilizing analytical techniques like chromatography (GC, HPLC) and spectroscopy (MS, NMR) to identify and quantify byproducts. researchgate.net
Purification: Developing efficient and scalable purification methods, such as distillation, crystallization, or chromatography, to remove impurities from the final product.
Stability and Decomposition Pathways of (E)-3,4,4-Trimethylpent-2-enoic Acid
The stability of (E)-3,4,4-trimethylpent-2-enoic acid is influenced by environmental conditions, particularly the presence of water and acidic or basic catalysts. Under specific conditions, the compound can undergo decomposition through various reaction pathways.
The general mechanism for the acid-catalyzed hydration of an alkene involves the initial protonation of the carbon-carbon double bond. libretexts.org This electrophilic addition of a proton to the less substituted carbon of the double bond results in the formation of a more stable carbocation at the more substituted position, in accordance with Markovnikov's rule. youtube.com In the case of (E)-3,4,4-trimethylpent-2-enoic acid, the presence of alkyl groups influences the electron density of the double bond and the stability of the potential carbocation intermediates.
The reaction is initiated by the protonation of the alkene, which can be facilitated by a strong acid catalyst such as sulfuric acid (H₂SO₄) in an aqueous solution. libretexts.org The subsequent step involves the nucleophilic attack of a water molecule on the carbocation intermediate. This is followed by a deprotonation step, yielding an alcohol. For α,β-unsaturated carboxylic acids, conjugate addition can also occur where a nucleophile adds to the β-carbon. libretexts.org
The expected hydration of (E)-3,4,4-trimethylpent-2-enoic acid would lead to the formation of a β-hydroxy carboxylic acid, specifically 3-hydroxy-3,4,4-trimethylpentanoic acid. The general steps of this proposed mechanism are outlined below:
Protonation of the double bond: The π electrons of the C=C double bond act as a nucleophile, attacking a proton (H⁺) from the acid catalyst. This leads to the formation of a carbocation intermediate.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the positively charged carbon atom of the carbocation.
Deprotonation: A final proton transfer from the oxonium ion to a water molecule or another base regenerates the acid catalyst and forms the final alcohol product.
| Reactant | Reagents | Expected Product |
| (E)-3,4,4-Trimethylpent-2-enoic acid | H₂O, H⁺ (catalyst) | 3-hydroxy-3,4,4-trimethylpentanoic acid |
It is important to note that while this mechanism is well-established for general alkenes and α,β-unsaturated systems, the specific reaction rates and equilibrium constants for (E)-3,4,4-trimethylpent-2-enoic acid would require empirical determination. The steric hindrance caused by the bulky tert-butyl group at the 4-position and the methyl group at the 3-position could potentially influence the rate of hydration.
Further decomposition of the resulting β-hydroxy acid could occur under more strenuous conditions, such as elevated temperatures, potentially leading to dehydration back to the unsaturated acid or other fragmentation pathways. However, under typical aqueous acidic conditions, the primary decomposition pathway is expected to be hydration across the double bond.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise structure and connectivity of atoms can be determined.
The ¹H NMR spectrum of (E)-3,4,4-Trimethylpent-2-enoic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) values are influenced by the electronic environment of the protons.
A highly deshielded signal is anticipated for the carboxylic acid proton (-COOH), typically appearing as a broad singlet in the region of 10-13 ppm. The vinylic proton at the C2 position (=CH-) is expected to resonate downfield, likely in the range of 5.7-6.2 ppm, due to its position on the electron-withdrawing C=C double bond which is conjugated to the carbonyl group.
The methyl groups in the molecule will give rise to signals in the upfield region of the spectrum. The nine equivalent protons of the tert-butyl group at the C4 position are expected to produce a sharp singlet around 1.0-1.3 ppm. The methyl group attached to the C3 position will also appear as a singlet, but shifted slightly downfield to approximately 1.8-2.2 ppm due to its proximity to the double bond.
Table 1: Predicted ¹H NMR Chemical Shifts for (E)-3,4,4-Trimethylpent-2-enoic acid
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | broad singlet |
| =CH- (C2) | 5.7 - 6.2 | singlet |
| -C(CH₃)₃ (C4) | 1.0 - 1.3 | singlet |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the wide range of chemical shifts, it is an excellent tool for identifying the number of unique carbon atoms.
The carbonyl carbon of the carboxylic acid (-COOH) is expected to be the most deshielded, with a chemical shift in the range of 170-185 ppm. The two sp² hybridized carbons of the double bond (C2 and C3) would appear in the olefinic region, typically between 115-160 ppm. The quaternary carbon at C4, bonded to three methyl groups, would likely resonate in the 30-40 ppm range. The carbon of the methyl group at C3 is expected around 15-25 ppm, while the carbons of the tert-butyl group should appear in the 25-35 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-3,4,4-Trimethylpent-2-enoic acid
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C OOH (C1) | 170 - 185 |
| =C H- (C2) | 115 - 125 |
| =C (CH₃)- (C3) | 150 - 160 |
| -C (CH₃)₃ (C4) | 30 - 40 |
| -C H₃ (C3) | 15 - 25 |
While detailed conformational studies based on Nuclear Overhauser Effect (NOE) and Residual Dipolar Couplings (RDC) are not available for this specific molecule, some insights can be inferred. The "E" configuration of the double bond is fixed. The primary conformational flexibility would arise from the rotation around the C2-C3 single bond and the C-O bond of the carboxylic acid. The bulky tert-butyl group at C4 would likely influence the preferred orientation of the molecule to minimize steric hindrance. In solution, carboxylic acids often form hydrogen-bonded dimers, which can influence the observed chemical shifts, particularly that of the acidic proton.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of (E)-3,4,4-Trimethylpent-2-enoic acid is expected to show several characteristic absorption bands. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding.
The C=O stretching vibration of the conjugated carboxylic acid will give a strong, sharp peak in the range of 1680-1710 cm⁻¹. The conjugation with the C=C double bond lowers the frequency compared to a saturated carboxylic acid. The C=C stretching vibration is expected to appear as a medium intensity band around 1620-1640 cm⁻¹.
The C-H stretching vibrations of the sp³ hybridized methyl groups will be observed just below 3000 cm⁻¹, while the sp² C-H stretch of the vinylic proton will be seen just above 3000 cm⁻¹. Various C-H bending vibrations for the methyl groups would be present in the fingerprint region (below 1500 cm⁻¹). The C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected in the fingerprint region, typically around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ respectively.
Table 3: Predicted IR Absorption Frequencies for (E)-3,4,4-Trimethylpent-2-enoic acid
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, broad |
| Carbonyl | C=O stretch | 1680 - 1710 | Strong, sharp |
| Alkene | C=C stretch | 1620 - 1640 | Medium |
| Alkene | =C-H stretch | ~3050 | Medium |
| Alkane | -C-H stretch | 2850 - 2980 | Medium to strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
Attenuated Total Reflection (ATR) is a sampling technique used in conjunction with IR spectroscopy that enables the analysis of samples in their solid or liquid state with minimal sample preparation. For (E)-3,4,4-Trimethylpent-2-enoic acid, which is likely a solid or a high-boiling liquid at room temperature, ATR-IR would be an ideal method for obtaining its infrared spectrum. The sample would be placed in direct contact with an ATR crystal (such as diamond or zinc selenide), and the IR beam would be directed through the crystal in such a way that it interacts with the sample at the surface. This technique would provide the same high-quality spectral information as traditional transmission IR but with greater ease of use.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For (E)-3,4,4-Trimethylpent-2-enoic acid, the α,β-unsaturated carbonyl system is the primary chromophore responsible for UV absorption.
The electronic spectrum of (E)-3,4,4-Trimethylpent-2-enoic acid is characterized by two main absorption bands originating from the conjugated system of the double bond and the carbonyl group. These correspond to a high-intensity π → π* transition at a shorter wavelength and a low-intensity, formally forbidden n → π* transition at a longer wavelength. nih.gov
The position of the intense π → π* absorption maximum (λmax) can be estimated using the Woodward-Fieser rules for α,β-unsaturated carboxylic acids. youtube.com The calculation begins with a base value for an acyclic α,β-unsaturated carboxylic acid, to which increments for substituents on the double bond are added. The structure of (E)-3,4,4-Trimethylpent-2-enoic acid features two alkyl groups (a methyl group and a tert-butyl group) at the β-position of the conjugated system.
Interactive Data Table: Woodward-Fieser Rule Calculation for (E)-3,4,4-Trimethylpent-2-enoic acid
| Parameter | Wavelength (nm) |
| Base value (α,β-unsaturated carboxylic acid in ethanol) | 197 youtube.com |
| Increment for two β-alkyl substituents (2 x 12 nm) | +24 youtube.com |
| Calculated λmax (π → π)* | 221 |
The weaker n → π* transition arises from the excitation of a non-bonding electron from one of the oxygen atoms to an antibonding π* orbital. This absorption is typically observed as a weak shoulder at a longer wavelength (around 270-330 nm) for many aliphatic carboxylic acids. nih.gov
The polarity of the solvent can significantly influence the position of the absorption maxima (λmax) for both π → π* and n → π* transitions. youtube.com
π → π Transition:* An increase in solvent polarity typically causes a bathochromic shift (a shift to a longer wavelength). This occurs because the π* excited state is more polar than the ground state. A polar solvent stabilizes the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. youtube.com
n → π Transition:* An increase in solvent polarity generally results in a hypsochromic shift (a shift to a shorter wavelength). The ground state, with its non-bonding electrons on the oxygen, can form hydrogen bonds with polar protic solvents. This interaction stabilizes the ground state, increasing the energy required for the transition to the excited state. youtube.com
The magnitude of these shifts can be predicted for different solvents relative to a standard like ethanol.
Interactive Data Table: General Solvent Effects on λmax of α,β-Unsaturated Carbonyls
| Solvent | Polarity | Expected Shift for π → π | Expected Shift for n → π | Wavelength Correction (nm) youtube.com |
| Cyclohexane | Non-polar | Hypsochromic (relative to ethanol) | Bathochromic (relative to ethanol) | -11 |
| Diethyl Ether | Low polarity | Hypsochromic (relative to ethanol) | Bathochromic (relative to ethanol) | -7 |
| Chloroform | Polar aprotic | Minor shift | Minor shift | -1 |
| Ethanol | Polar protic | Reference | Reference | 0 |
| Water | High polarity | Bathochromic (relative to ethanol) | Hypsochromic (relative to ethanol) | +8 |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For (E)-3,4,4-Trimethylpent-2-enoic acid (Molecular Formula: C₈H₁₄O₂, Molecular Weight: 142.19 g/mol ), electron impact (EI) ionization would lead to the formation of a molecular ion (M⁺˙) and various fragment ions.
The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 142, although it may be weak or absent, as is common for some aliphatic acids. miamioh.edu The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key expected fragmentations include:
α-Cleavage: The loss of the hydroxyl radical (•OH) from the carboxylic acid group is a common fragmentation, yielding an acylium ion (M-17) at m/z 125. miamioh.edulibretexts.org Another characteristic α-cleavage is the loss of the entire carboxyl group as a radical (•COOH), resulting in a peak at m/z 97 (M-45). libretexts.orgyoutube.com
Alkyl Chain Cleavage: The presence of a tertiary butyl group leads to a very characteristic and often abundant fragment. Cleavage of the bond between C3 and C4 results in the formation of a stable tert-butyl cation ((CH₃)₃C⁺) at m/z 57. The stability of this tertiary carbocation makes this a highly favorable fragmentation pathway.
A McLafferty rearrangement, a common fragmentation for carbonyl compounds, is not possible for this molecule as there are no hydrogen atoms on the γ-carbon (C4).
Interactive Data Table: Predicted Mass Fragments for (E)-3,4,4-Trimethylpent-2-enoic acid
| m/z | Ion Structure / Lost Fragment | Fragmentation Pathway |
| 142 | [C₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 127 | [M - CH₃]⁺ | Loss of a methyl radical |
| 125 | [M - OH]⁺ | α-cleavage, loss of hydroxyl radical miamioh.edulibretexts.org |
| 97 | [M - COOH]⁺ | α-cleavage, loss of carboxyl radical libretexts.orgyoutube.com |
| 57 | [(CH₃)₃C]⁺ | Cleavage of C3-C4 bond, formation of stable tert-butyl cation |
X-ray Crystallography for Solid-State Structure (if applicable to related compounds)
In the solid state, two molecules of the acid are expected to associate via a pair of strong O-H···O hydrogen bonds between their carboxyl groups. This interaction forms a stable, planar eight-membered ring. X-ray diffraction studies on compounds like (E)-hept-2-enoic acid and (E)-oct-2-enoic acid confirm this dimeric arrangement. mdpi.com Similar structures have been reported for a homologous series of trans-α,β-unsaturated carboxylic acids. mdpi.com
Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Geometry
The foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure.
Density Functional Theory (DFT) is a robust method for predicting the optimized geometry of molecules. For a molecule like (E)-3,4,4-trimethylpent-2-enoic acid, a functional such as B3LYP paired with a suitable basis set (e.g., 6-311+G(2d,p)) would be employed to calculate the lowest energy structure. dergipark.org.tr This process involves iterative calculations to find the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These calculations would reveal the precise spatial arrangement of the atoms, including the planarity of the carboxylic acid group and the orientation of the bulky tert-butyl group.
Carboxylic acids are known to form hydrogen-bonded dimers. A thorough computational study would investigate the conformational landscape of both the monomeric form of (E)-3,4,4-trimethylpent-2-enoic acid and its dimeric structure. dergipark.org.tr By calculating the relative energies of different conformers, the most stable forms in the gas phase can be identified. This analysis is crucial for understanding its intermolecular interactions and physical properties. For the dimer, the calculations would quantify the strength and geometry of the hydrogen bonds.
Theoretical Vibrational Frequency Analysis
Once the optimized geometry is obtained, a theoretical vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the atoms. For (E)-3,4,4-trimethylpent-2-enoic acid, this would allow for the characteristic frequencies of the carbonyl (C=O) stretch, the O-H stretch, and the C=C double bond stretch to be theoretically determined and compared with experimental data. dergipark.org.tr
Theoretical NMR Chemical Shift Prediction (¹H and ¹³C)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical predictions, when compared to experimental NMR data, can confirm the structural assignment of (E)-3,4,4-trimethylpent-2-enoic acid. The calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule, aiding in the interpretation of complex spectra.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid Proton (O-H) | Data not available | - |
| Vinylic Proton (=C-H) | Data not available | Data not available |
| Methyl Protons (C-CH₃) | Data not available | Data not available |
| tert-Butyl Protons (C(CH₃)₃) | Data not available | Data not available |
| Carboxyl Carbon (C=O) | - | Data not available |
| Vinylic Carbons (C=C) | - | Data not available |
| Methyl Carbons (C-CH₃) | - | Data not available |
| tert-Butyl Carbons (C(CH₃)₃) | - | Data not available |
| No specific computational data for (E)-3,4,4-Trimethylpent-2-enoic acid was found in the searched literature. The table structure is provided as a template for how such data would be presented. |
Electronic Structure Analysis
Understanding the electronic structure provides insight into the reactivity and properties of a molecule.
The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. An analysis of the HOMO for (E)-3,4,4-trimethylpent-2-enoic acid would reveal the regions of highest electron density. dergipark.org.tr It is expected that the HOMO would be localized primarily on the π-system of the C=C double bond and the non-bonding oxygen atoms of the carboxylic acid group, as these are the most electron-rich areas of the molecule. The energy of the HOMO is also a critical parameter, as it relates to the ionization potential of the molecule.
Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is vacant of electrons. In chemical reactions, the LUMO is a critical component of the frontier molecular orbital (FMO) theory, acting as the electrophilic site that accepts electrons from a nucleophile. wuxibiology.com The energy of the LUMO is a key indicator of a molecule's reactivity; a lower LUMO energy generally signifies a more potent electrophile and thus a higher reactivity towards nucleophiles. wuxiapptec.com
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the LUMO, known as the HOMO-LUMO gap, is fundamental to a molecule's stability and the energy required for electronic excitation. schrodinger.com This gap can be calculated using quantum chemical methods like Density Functional Theory (DFT) and can be correlated with experimental measurements from UV-Vis spectroscopy. schrodinger.comnih.gov
For α,β-unsaturated carboxylic acids, the LUMO is typically distributed across the conjugated system, including the carbon-carbon double bond and the carbonyl group. While no specific LUMO energy values for (E)-3,4,4-Trimethylpent-2-enoic acid have been reported, studies on the parent molecule, acrylic acid, provide insight. DFT calculations on acrylic acid have been performed, yielding HOMO-LUMO energy gaps that vary with the chosen basis set, illustrating the sensitivity of computational predictions to the level of theory employed. dergipark.org.trresearchgate.netresearchgate.net For example, one study using the B3LYP functional with an STO-3G basis set calculated a HOMO-LUMO gap of 5.545 eV for acrylic acid. dergipark.org.trresearchgate.net The bulky and electron-donating trimethylpentyl group in (E)-3,4,4-Trimethylpent-2-enoic acid would be expected to influence its electronic structure relative to unsubstituted acrylic acid, though specific computational studies are required to quantify this effect.
Table 1: Example DFT Calculations of HOMO-LUMO Energy Gap for Acrylic Acid
| Computational Method | Calculated HOMO-LUMO Gap (eV) | Reference |
|---|---|---|
| DFT (B3LYP/STO-3G) | 5.545 | dergipark.org.trresearchgate.net |
| DFT (LanL2DZ) | 3.937 | researchgate.net |
Protonation and Acidity Constant (pKa) Studies
The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), typically expressed on a logarithmic scale as the pKa value. The pKa is a critical parameter influencing a molecule's behavior in solution, including its solubility and reactivity.
Empirical methods for determining pKa values are based on direct experimental measurement. For α,β-unsaturated carboxylic acids, standard laboratory techniques such as potentiometric and conductometric titrations are commonly employed. nih.gov These methods involve titrating a solution of the acid with a base and monitoring changes in potential or conductance to find the equivalence point, from which the pKa can be calculated.
Spectroscopic techniques are also utilized. For instance, the pKa values of acrylic and methacrylic acids have been determined by monitoring the pH-dependent chemical shifts in their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. nih.gov While these empirical methods are fully applicable to (E)-3,4,4-Trimethylpent-2-enoic acid, a search of the scientific literature did not yield a reported experimental pKa value for this specific compound.
Theoretical pKa prediction employs quantum chemical calculations to determine the acidity of a molecule without the need for experiment. The most common and robust methods are based on thermodynamic cycles. kyushu-u.ac.jpnih.gov This approach involves calculating the Gibbs free energy of the deprotonation reaction in solution (ΔG_sol).
The calculation requires a high-level quantum mechanical method, such as Density Functional Theory (DFT), and must account for the significant effect of the solvent. kyushu-u.ac.jp Solvation effects are typically incorporated using implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). jst-ud.vnmdpi.com The accuracy of the prediction is highly sensitive to the choice of the DFT functional (e.g., B3LYP, CAM-B3LYP, M06-2X), the basis set, and the solvation model. mdpi.comnih.gov For instance, recent studies on a range of carboxylic acids have benchmarked various functionals, showing that methods like CAM-B3LYP and PBE1PBE can predict pKa values with a mean absolute error of less than 0.4 pKa units. mdpi.com
A significant challenge in the theoretical pKa prediction for (E)-3,4,4-Trimethylpent-2-enoic acid is the presence of the bulky tert-butyl group adjacent to the α-carbon. Steric hindrance can impact both the solvation of the carboxylate anion and the molecular geometry, and it has been noted that some computational methods can produce significant errors for sterically hindered acids. Therefore, careful selection of the theoretical model is crucial for obtaining an accurate pKa prediction for this molecule.
Table 2: Overview of Theoretical pKa Prediction Schemes for Carboxylic Acids
| Theoretical Approach | Key Features | General Performance/Challenges | Reference |
|---|---|---|---|
| Adiabatic Scheme (Thermodynamic Cycle) | Calculates ΔG in gas and solution phases separately. Geometries are optimized in both phases. | Considered the most accurate approach, with reported RMSE of ~1.40 pKa units, which can be improved with linear correction. | nih.gov |
| Direct Scheme | Calculates ΔG directly in the solution phase, avoiding gas-phase calculations. | Less computationally demanding but can be less accurate, with reported MAD of ~1.36 pKa units. | nih.govnih.gov |
| DFT Functional Benchmarking | Compares various DFT functionals (e.g., CAM-B3LYP, PBE1PBE, WB97XD) for pKa prediction. | Performance varies significantly; CAM-B3LYP and PBE1PBE show high accuracy (MAE < 0.4) for carboxylic acids, while others can be unreliable (MAE > 1.0). | mdpi.com |
| Explicit Solvent Models | Includes a small number of explicit solvent molecules (e.g., water) in the calculation. | Can significantly improve accuracy for molecules with strong hydrogen bonding capabilities, reducing errors by several pKa units. | nih.gov |
Chemical Applications and Derivatives of E 3,4,4 Trimethylpent 2 Enoic Acid
Role as a Chemical Precursor in Further Synthetic Transformations
Although not extensively documented as a widely used precursor, the inherent functionalities of (E)-3,4,4-trimethylpent-2-enoic acid make it a potentially valuable starting material for the synthesis of more complex molecules. One plausible synthetic pathway to obtain this compound starts from 3,4,4-trimethylpent-1-yn-3-ol, involving a multi-step reaction sequence that includes hydrogenation and oxidation.
The strategic placement of its functional groups allows for a variety of transformations. The carboxylic acid moiety can be converted into a range of derivatives, while the double bond offers a site for addition reactions, although its sterically hindered nature would likely influence the reaction conditions and outcomes.
Synthesis of Chemically Modified Analogues
The modification of (E)-3,4,4-trimethylpent-2-enoic acid can be approached through derivatization of its carboxylic acid group or by altering the functionality of the carbon-carbon double bond.
Esters and Other Carboxylic Acid Derivatives
The synthesis of esters from (E)-3,4,4-trimethylpent-2-enoic acid would likely proceed via standard esterification methods. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. However, the steric hindrance around the carbonyl group might necessitate the use of more reactive acylating agents, such as acyl chlorides or the use of coupling agents.
Table 1: Potential Carboxylic Acid Derivatives of (E)-3,4,4-Trimethylpent-2-enoic Acid and Their General Synthesis Methods
| Derivative Type | General Synthesis Method | Reactants |
| Ester | Fischer Esterification | Alcohol, Acid Catalyst |
| Acyl Chloride | Thionyl Chloride Treatment | Thionyl Chloride |
| Amide | Acyl Chloride/Amine Reaction | Corresponding Amine |
| Anhydride | Dehydration | Dehydrating Agent |
Functional Group Modifications
Modification of the double bond in (E)-3,4,4-trimethylpent-2-enoic acid would be challenging due to the steric bulk of the adjacent tert-butyl and methyl groups. However, reactions such as catalytic hydrogenation to produce the corresponding saturated carboxylic acid, 3,4,4-trimethylpentanoic acid, should be feasible. Electrophilic additions to the alkene would likely proceed with lower reactivity compared to less substituted olefins.
Development of New Reaction Methodologies Leveraging the Core Structure
The unique sterically encumbered structure of (E)-3,4,4-trimethylpent-2-enoic acid and its derivatives could be instrumental in the development of novel reaction methodologies, particularly those that can overcome steric challenges.
Mechanochemical Approaches for Related Olefins
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for transformations involving solid-state reactants and for overcoming activation barriers in solution-phase reactions. For sterically hindered olefins, mechanochemical methods could offer advantages over traditional solution-based approaches. Ball milling, for instance, can facilitate reactions by increasing the surface area of reactants and providing the energy required for bond formation and cleavage without the need for high temperatures or solvents. Research in the field has demonstrated that mechanochemical approaches can drive various reactions involving alkenes, including difunctionalization and oxidation of alcohols to carboxylic acids, suggesting potential applicability to hindered systems like (E)-3,4,4-trimethylpent-2-enoic acid.
Future Research Directions and Open Questions
Exploration of Novel, Sustainable Synthetic Routes
Developing more efficient and environmentally friendly methods for the synthesis of α,β-unsaturated carboxylic acids is an ongoing area of research. rsc.org This includes the use of catalytic methods and renewable starting materials. chemistryviews.org
Advanced Mechanistic Investigations of Complex Transformations
A deeper understanding of the mechanisms of reactions involving α,β-unsaturated carboxylic acids, such as complex cycloadditions or transition-metal-catalyzed cross-coupling reactions, could lead to the development of new synthetic methodologies.
Chemo- and Regioselective Functionalization Strategies
Investigating new methods for the selective functionalization of either the double bond or the carboxylic acid group in the presence of other functional groups is a key challenge. This would enhance the synthetic utility of these compounds.
Computational Predictions for Novel Reactivity
The use of computational chemistry to predict the reactivity and properties of α,β-unsaturated carboxylic acids can guide experimental work and accelerate the discovery of new reactions and applications. dergipark.org.tr
Q & A
Q. How should researchers handle outliers in kinetic data for reactions involving this compound?
- Methodological Answer : Apply Grubbs’ test to identify statistical outliers. Investigate experimental causes (e.g., moisture ingress, catalyst deactivation). Use robust regression (e.g., RANSAC) to fit kinetic models if outliers persist. Report excluded data transparently in supplementary materials .
Q. What are best practices for presenting complex spectral data in publications?
- Methodological Answer : Include annotated spectra in figures (label key peaks: C=O at ~1700 cm, C=C at ~1600 cm). For NMR, provide expansion insets of crowded regions. Use tables to summarize coupling constants and integration ratios. Raw data should be archived in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
